3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of quinoline derivatives, including those structurally related to the specified compound, has been explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the potential of quinoline derivatives in developing anticancer agents (Deady et al., 2003). Similarly, the practical and large-scale synthesis of quinoline derivatives has been optimized for pharmaceutical applications, emphasizing the importance of these compounds in drug development (Bänziger et al., 2000).
Antitubercular Activity
Quinoline derivatives have also been evaluated for their antitubercular activity. A study on hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole revealed several compounds with significant activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating tuberculosis (Kantevari et al., 2011).
Photophysical Properties and Applications
Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemistry and medicine for studying various biological systems. The exploration of new quinoline derivatives as potential antioxidants and radioprotectors underlines the diverse applications of these compounds beyond their antimicrobial activity (Aleksanyan & Hambardzumyan, 2013).
Environmental and Green Chemistry
The synthesis of quinoline derivatives through green chemistry approaches, such as the "on water" protocol for synthesizing heterocyclic ortho-quinones, demonstrates the environmental benefits of these methods. These techniques offer advantages like short reaction times, excellent yield, easy work-up, and the absence of extensive purification steps, which are crucial for sustainable chemical synthesis (Rajesh et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequently preventing platelet aggregation . This results in an antithrombotic effect, making the compound potentially useful in the treatment of arterial thrombotic diseases .
Biochemical Pathways
By inhibiting PAR4, the compound disrupts the thrombin-PAR4 signaling pathway . This pathway is involved in platelet activation and the formation of blood clots . The disruption of this pathway reduces platelet aggregation and clot formation .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for compound 36 . It also shows favorable oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound demonstrates effective antiplatelet activity in vitro, with IC50 values of 26.13 nM for compound 36 and 14.26 nM for compound 37 . These results suggest that the compound could be a safer therapeutic option for arterial thrombosis .
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-10-8-20(9-11-21)27-23-17-31(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFVSTYCRNJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.